molecular formula C21H24N2O3 B2571019 1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 873569-86-9

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2571019
CAS No.: 873569-86-9
M. Wt: 352.434
InChI Key: VNLLZUDOGWJDEZ-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities. This compound is characterized by the presence of an ethoxyphenyl group, an ethylphenyl group, and a pyrrolidine ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidine intermediate.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a similar nucleophilic substitution reaction or via a coupling reaction using a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group into an alcohol or amine, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halides, nitrates, and other electrophiles or nucleophiles

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as inflammation, cancer, and neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(2-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-hydroxypyrrolidine-3-carboxamide

Uniqueness

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness can lead to distinct biological activities and potential applications that are not observed with similar compounds. For example, the presence of the ethoxy group may enhance its solubility and bioavailability compared to compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-15-9-11-17(12-10-15)22-21(25)16-13-20(24)23(14-16)18-7-5-6-8-19(18)26-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLLZUDOGWJDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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